molecular formula C11H10Cl2O2 B1601745 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 84485-58-5

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No. B1601745
CAS RN: 84485-58-5
M. Wt: 245.1 g/mol
InChI Key: LKLDQXZDZVETAB-UHFFFAOYSA-N
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Description

“1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 84485-58-5 . It has a molecular weight of 245.1 and its IUPAC name is this compound .


Synthesis Analysis

Cyclobutanecarboxylic acid, which is an intermediate in the synthesis of “this compound”, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is also a precursor to cyclobutylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) . The InChI key is LKLDQXZDZVETAB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions. For instance, it can be synthesized with triethylamine in acetone at 0 - 20℃ for 2.5h . It can also be synthesized with potassium hydroxide in ethylene glycol for 10h with heating .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Safety and Hazards

The safety information for “1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDQXZDZVETAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517664
Record name 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84485-58-5
Record name 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
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1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

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